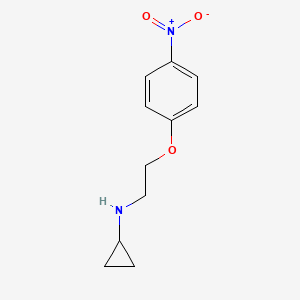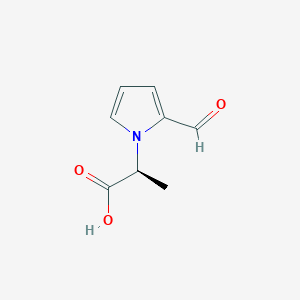
3-Chloro-N-(2-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinamine
Übersicht
Beschreibung
3-Chloro-N-(2-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinamine, also known as 3-Chloro-N-Pyridinylmethyl-5-Trifluoromethyl-2-Pyridinamine or CNP-TFP, is a novel pyridinamine compound with potential applications in scientific research. It is a highly reactive compound with a wide range of uses in the laboratory and research setting. CNP-TFP has been studied for its ability to act as a catalyst for organic reactions as well as for its potential to be used as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
1. Use in Fungicide Composition
The compound, as part of the fungicide fluazinam, shows significant intermolecular interactions in its crystalline form. These interactions include hydrogen bonds and short contacts between chlorine, oxygen, and fluorine atoms, contributing to a three-dimensional network. This structural understanding aids in the optimization of fungicide formulations (Youngeun Jeon, Jineun Kim, Sangjin Lee, & Tae Ho Kim, 2013).
2. Intermediate in Pesticide Synthesis
2-Chloro-3-(trifluoromethyl)pyridine, derived from the compound , is a key intermediate in producing flazasulfuron, an agricultural pesticide. Understanding its synthesis process is crucial for efficient pesticide production (Du Yi-hui, 2009).
3. Organic Chemistry and Catalysis
This compound is involved in reactions with an osmium-hexahydride complex, leading to selective deuterations and hydrogenations of various pyridine derivatives. These reactions demonstrate its utility in organic synthesis and catalysis (Pilar Resano Barrio, Miguel A. Esteruelas, & E. Oñate, 2004).
4. Synthesis of Fluorine-containing Pyridine Derivatives
2,3-Dichloro-5-trifluoromethyl pyridine, a derivative of the compound, is widely used in synthesizing various pesticides. The review of its synthesis processes provides insights into the efficient production of such derivatives (Lu Xin-xin, 2006).
5. Synthesis Reaction Principles Analysis
The synthesis reaction principles of 2-chloro-3-(trifluoromethyl)pyridine, related to the compound, have been analyzed, emphasizing the feasibility of side-chain chlorination and the correlation between chlorinating and fluorinating difficulty (Liu Guang-shen, 2014).
Eigenschaften
IUPAC Name |
3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3/c13-10-5-8(12(14,15)16)6-18-11(10)19-7-9-3-1-2-4-17-9/h1-6H,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOFKKUTPMHPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(2-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile](/img/structure/B1414985.png)








![[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1415001.png)

